

JHU-083 In Vivo Dosing Protocols for Preclinical Mouse Models

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

JHU-083 is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] As a broad-spectrum glutamine antagonist, **JHU-083** targets the metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have demonstrated the efficacy of **JHU-083** in various mouse models of cancer, including glioma, medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling pathways.[1][4][5] These application notes provide a comprehensive overview of established in vivo dosing protocols for **JHU-083** in mice, intended to guide researchers in designing and executing preclinical efficacy and pharmacology studies.

Mechanism of Action

JHU-083 exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby disrupting several critical cellular processes. A primary mechanism of action is the suppression of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting glutamine metabolism, **JHU-083** leads to a reduction in the downstream effectors of mTORC1, such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and cell cycle progression.[4][6] This disruption of mTOR signaling contributes to G0/G1 cell cycle arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, **JHU-083**'s antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle,



glutathione synthesis, and purine metabolism, leading to broad metabolic disruption within cancer cells.[4][5]

Data Presentation: JHU-083 In Vivo Dosing Regimens in Mice

The following tables summarize the quantitative data from various preclinical studies involving **JHU-083** administration in mice.



Parameter	Glioma Model (IDH1-mutant)[4]	Medulloblastoma Model (MYC-driven) [1]	Prostate and Bladder Cancer Models[5]
Mouse Strain	Athymic nude mice (6–8 weeks old)	Athymic nude mice and C57BL/6 mice	C57BL/6J male mice
Tumor Cell Line	BT142 (IDH1R132H)	D425MED (human MYC-amplified) and mCB DNp53 MYC (mouse)	Not explicitly stated
Tumor Implantation	Orthotopic intracranial implantation of 3 x 10^5 cells	Orthotopic implantation	Subcutaneous implantation of 5.0 x 10^5 cells
Administration Route	Intraperitoneal (IP) injection	Oral gavage	Oral (p.o.)
Vehicle	Phosphate-Buffered Saline (PBS)	Phosphate-Buffered Saline (PBS)	1x sterile PBS
Dosing Regimen	Low Dose: 1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/weekHigh Dose: 25 mg/kg, 2 days/week	20 mg/kg (DON- equivalent), twice weekly	1 mg/kg (DON equivalent) daily for 5- 9 days, then a reduced dosage of 0.3 mg/kg (DON equivalent)
Treatment Start	5 days after tumor implantation	Not explicitly stated	When tumors were palpable (100–500 mm³)
Observed Outcomes	High dose improved survival; reduced pS6 protein expression in the brain.[4]	Significantly extended survival; achieved micromolar concentrations of DON in the brain.[1]	Suppressed tumor growth and reprogrammed immunosuppressive tumor-associated macrophages (TAMs). [5]



Experimental Protocols Protocol 1: Orthotopic Glioma Model

- 1. Cell Culture and Preparation:
- Culture BT142 IDH1R132H glioma cells under standard conditions.
- On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of 3 x 10 5 cells per 5 μ L.
- 2. Orthotopic Implantation:
- Anesthetize 6-8 week old female athymic nude mice.
- Secure the mouse in a stereotaxic frame.
- Create a burr hole in the skull at the desired coordinates for intracranial injection.
- Slowly inject 5 μL of the cell suspension into the brain parenchyma.
- Suture the incision and allow the mouse to recover.
- 3. **JHU-083** Preparation and Administration:
- Prepare a stock solution of JHU-083 in sterile PBS.
- On the day of treatment, dilute the stock solution to the final desired concentration (1.9 mg/kg or 25 mg/kg).
- Administer the JHU-083 solution via intraperitoneal injection starting 5 days post-tumor implantation.
- Follow the dosing schedule as outlined in the table above.
- 4. Monitoring:
- Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).



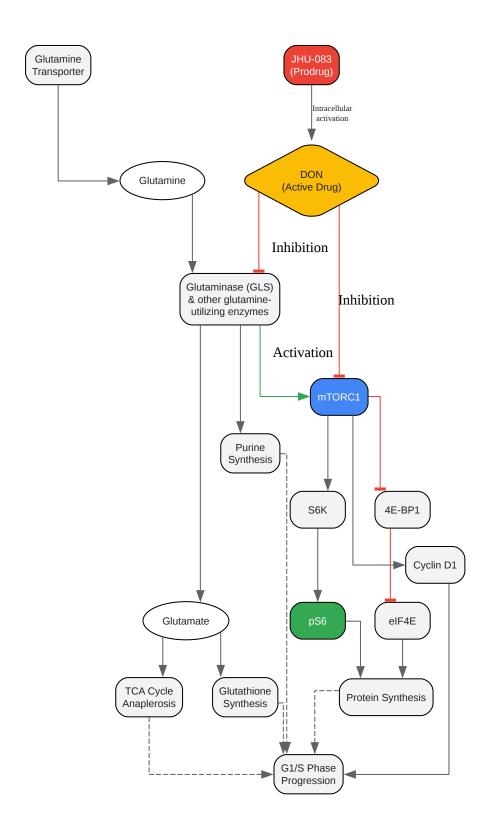
• Euthanize mice when they meet the predefined humane endpoints.

Protocol 2: Medulloblastoma Model (Oral Dosing)

- 1. Tumor Model Generation:
- For the human xenograft model, orthotopically implant D425MED cells into the brains of athymic nude mice.
- For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.
- 2. **JHU-083** Preparation and Administration:
- Dissolve JHU-083 in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg
 of JHU-083 is equivalent to 1 mg of DON.
- Administer the solution via oral gavage twice weekly.
- 3. Pharmacokinetic Analysis (Optional):
- For brain penetration studies, administer a single 20 mg/kg dose of **JHU-083** by oral gavage.
- One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum, brain stem).
- Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.[1]
- 4. Efficacy Study Monitoring:
- Monitor animal survival and neurological signs daily.
- Euthanize animals upon signs of significant tumor burden or distress.

Signaling Pathways and Experimental Workflows JHU-083 Signaling Pathway



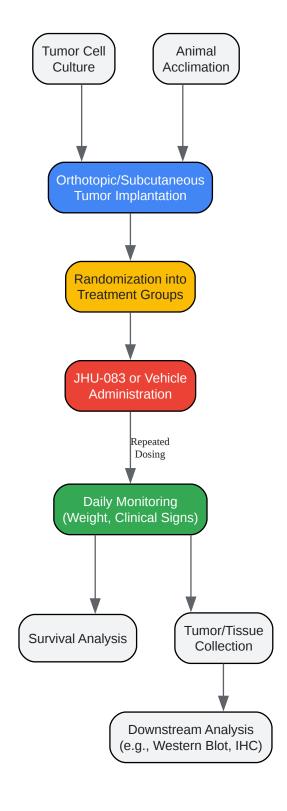


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Caption: JHU-083 inhibits glutamine metabolism, leading to mTORC1 inactivation.



Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study of **JHU-083** in mice.

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